N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide
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Overview
Description
N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide is a useful research compound. Its molecular formula is C17H19FN4O4S and its molecular weight is 394.42. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Studies
Research has focused on the synthesis and antibacterial evaluation of novel isoxazoline derivatives, including those with fluorophenyl groups. These studies have demonstrated that such compounds exhibit significant in vitro antibacterial activity against both gram-positive and gram-negative bacteria, underscoring their potential as novel antibacterial agents (Shah & Desai, 2007).
Anti-inflammatory and Analgesic Activities
Fluorophenyl derivatives, particularly those incorporating the pyrazole moiety, have been synthesized and evaluated for their anti-inflammatory, analgesic, antipyretic, and platelet antiaggregating activities. These compounds have shown remarkable efficacy in animal models, suggesting their potential for development into new therapeutic agents (Menozzi et al., 1992).
Anticancer Activity
Studies have also explored the anticancer potential of fluorosubstituted derivatives, including their efficacy against lung cancer. The synthesized compounds have been tested against various human cancer cell lines, showing promising anticancer activity at low concentrations compared to standard drugs (Hammam et al., 2005).
Neuroinflammation Imaging
Research into pyrazolo[1,5-a]pyrimidines derivatives, closely related to the compound of interest, has yielded novel ligands for the translocator protein 18 kDa (TSPO). These compounds, including fluoroalkyl and fluoroalkynyl analogues, have been evaluated for their potential in neuroinflammation imaging using positron emission tomography (PET), offering tools for early detection of neuroinflammatory processes (Damont et al., 2015).
Antimicrobial and Anti-inflammatory Agents
The synthesis of novel pyrazole, isoxazole, and other heterocyclic derivatives bearing an aryl sulfonate moiety has been explored for their antimicrobial and anti-inflammatory properties. These compounds have demonstrated potent inhibitory action against various bacterial and fungal strains, along with significant anti-inflammatory activity, showcasing their potential for medical application (Kendre et al., 2015).
Mechanism of Action
Target of Action
Similar compounds such as pyrazole derivatives have been known to interact with various targets, including serine/threonine kinases , which are essential components of the MAP kinase signal transduction pathway .
Mode of Action
It can be inferred from related compounds that once activated by a ligand, the nuclear receptor binds to dna specific ppar response elements .
Biochemical Pathways
Similar compounds have been shown to play a role in the map kinase signal transduction pathway .
Pharmacokinetics
The introduction of fluorine into an organic molecule can influence its conformation, pka, membrane permeability, intrinsic potency, metabolic pathways, and pharmacokinetic properties .
Result of Action
Related compounds have shown potent antileishmanial and antimalarial activities .
Action Environment
The properties of similar compounds suggest that factors such as ph, temperature, and the presence of other molecules could potentially influence their action .
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O4S/c1-10(2)7-19-16(23)17(24)20-15-13-8-27(25,26)9-14(13)21-22(15)12-5-3-11(18)4-6-12/h3-6,10H,7-9H2,1-2H3,(H,19,23)(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTSBKNKQDMESG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.